molecular formula C10H11N B1609731 4-Ethynyl-2,6-dimethylaniline CAS No. 255850-24-9

4-Ethynyl-2,6-dimethylaniline

Cat. No.: B1609731
CAS No.: 255850-24-9
M. Wt: 145.2 g/mol
InChI Key: MBTBDBQILQSJMM-UHFFFAOYSA-N
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Description

4-Ethynyl-2,6-dimethylaniline is an organic compound with the molecular formula C10H11N. It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions on the benzene ring are replaced by methyl groups, and the hydrogen atom at the 4 position is replaced by an ethynyl group.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2,6-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl derivatives .

Scientific Research Applications

4-Ethynyl-2,6-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,6-dimethylaniline involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can affect the compound’s biological activity and its role in chemical reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

4-ethynyl-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-4-9-5-7(2)10(11)8(3)6-9/h1,5-6H,11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTBDBQILQSJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441971
Record name 4-ETHYNYL-2,6-DIMETHYLANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255850-24-9
Record name 4-ETHYNYL-2,6-DIMETHYLANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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